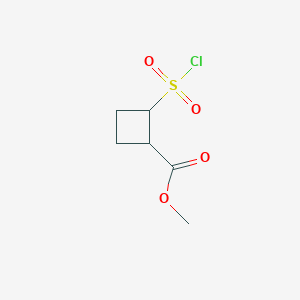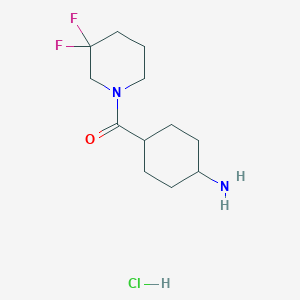
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C6H9ClO4S and a molecular weight of 212.65 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a chlorosulfonyl group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate involves several steps. One common method includes the reaction of cyclobutanecarboxylic acid with chlorosulfonic acid, followed by esterification with methanol . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making the compound suitable for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate can be compared with similar compounds such as:
- Methyl 2-(chlorosulfonyl)cyclopropane-1-carboxylate
- Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate
- Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate
These compounds share similar structural features but differ in the size of the cycloalkane ring. The unique properties of this compound, such as its reactivity and stability, make it distinct and valuable for specific applications .
Properties
Molecular Formula |
C6H9ClO4S |
|---|---|
Molecular Weight |
212.65 g/mol |
IUPAC Name |
methyl 2-chlorosulfonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-3-5(4)12(7,9)10/h4-5H,2-3H2,1H3 |
InChI Key |
XSEPQMRTNQIYLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)





